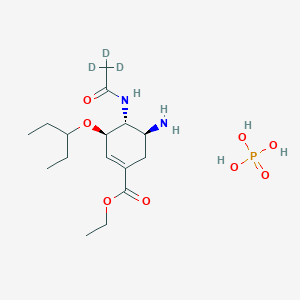
Oseltamivir-d3 (phosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
奥司他韦-d3(磷酸盐)是奥司他韦磷酸盐的一种氘代形式,是一种用于治疗和预防甲型和乙型流感的抗病毒药物。奥司他韦-d3中的氘原子取代了三个氢原子,这可以增强化合物的稳定性和代谢特性。奥司他韦磷酸盐以其商品名达菲最为人知,广泛用于减轻流感症状的严重程度和持续时间。
准备方法
合成路线和反应条件
奥司他韦-d3(磷酸盐)的合成通常涉及一个多步骤过程,从莽草酸开始。关键步骤包括:
环己烯环的形成: 莽草酸经历一系列反应形成环己烯环结构。
官能团的引入: 通过酰化和胺化等反应引入各种官能团,例如乙酰氨基和氨基。
氘代: 用氘原子取代特定的氢原子形成奥司他韦-d3。
磷酸化: 最后一步是在奥司他韦-d3中加入磷酸基团形成奥司他韦-d3(磷酸盐)。
工业生产方法
奥司他韦-d3(磷酸盐)的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:
优化反应条件: 仔细控制温度、压力和溶剂条件以最大限度地提高产量和纯度。
催化剂的使用: 可以使用催化剂来提高反应速率和选择性。
纯化过程: 使用结晶、过滤和色谱等技术纯化最终产品。
化学反应分析
反应类型
奥司他韦-d3(磷酸盐)会经历几种类型的化学反应,包括:
水解: 奥司他韦-d3中的酯键可以水解生成奥司他韦羧酸盐。
氧化和还原: 该化合物可以进行氧化和还原反应,尽管这些反应不太常见。
取代: 在特定条件下,奥司他韦-d3中的官能团可以被其他基团取代。
常用试剂和条件
水解: 使用酸性或碱性条件水解酯键。
氧化: 可以使用过氧化氢或高锰酸钾等氧化剂。
还原: 可以使用硼氢化钠等还原剂。
取代: 各种亲核试剂可用于取代反应。
主要产品
奥司他韦羧酸盐: 通过水解形成。
氘代类似物: 通过取代反应形成。
科学研究应用
Oseltamivir is a neuraminidase inhibitor effective against influenza A and B viruses . Oseltamivir phosphate is a prodrug of oseltamivir carboxylate, the active metabolite . After oral administration, hepatic esterases metabolize oseltamivir phosphate into oseltamivir carboxylate in the liver .
Scientific Research Applications
Oseltamivir phosphate's applications in scientific research include:
- Protection Against Hearing Loss: Research indicates oseltamivir phosphate can protect against hearing loss induced by cisplatin and noise . Studies in mice have demonstrated that orally delivered oseltamivir phosphate confers permanent hearing protection of 15-25 dB SPL in both sexes . The drug reduced outer hair cell death after cisplatin treatment and mitigated cochlear synaptopathy after noise exposure in mice .
- Drug Combination Studies: Oseltamivir has been used in combination with other antiviral drugs like Favipiravir (T-705) to treat influenza virus infections . Studies combining oseltamivir with T-705 have shown synergistic effects against influenza A strains, including H1N1, H3N2, and H5N1, in mice .
- Mechanism of Action Studies: Oseltamivir's mechanism involves inhibiting viral neuraminidase enzymes, which are crucial for viral entry, release, and spread . It is used in research to understand how it interferes with the release of viral particles from host cells .
- Pharmacokinetic Studies: Oseltamivir's absorption and metabolism have been studied to understand its therapeutic action and interaction with plasma proteins . Pharmacokinetic data is used to optimize dosing regimens . Studies on patients with renal impairment show that oseltamivir carboxylate exposure is inversely proportional to declining renal function .
- Cell Death Protection: Oseltamivir phosphate can protect against cisplatin-induced cell death in inner ear cell lines . It has shown the ability to reduce caspase-3/7 cell death activity in cisplatin-treated cells .
- Otolaryngology Research: Oseltamivir is used in otolaryngology research to explore its otoprotective effects and potential in preventing hearing loss from various causes .
作用机制
奥司他韦-d3(磷酸盐)通过抑制病毒神经氨酸酶的活性发挥作用。这种酶对于从感染细胞中释放新的病毒颗粒至关重要。通过阻断神经氨酸酶,奥司他韦-d3阻止了病毒在呼吸道内的传播,从而减轻了流感症状的严重程度和持续时间。分子靶标包括流感病毒表面上的神经氨酸酶。
相似化合物的比较
类似化合物
扎那米韦: 另一种用于治疗流感的神经氨酸酶抑制剂。
帕拉米韦: 一种静脉注射的神经氨酸酶抑制剂。
巴洛沙韦玛布韦: 一种抑制帽依赖性核酸内切酶的抗病毒药物。
独特性
奥司他韦-d3(磷酸盐)的独特性在于其氘代结构,这可以提高其代谢稳定性并降低其在体内的降解速率。这可能导致与非氘代类似物相比,药代动力学特性和疗效得到改善。
生物活性
Oseltamivir-d3 (phosphate) is a deuterated form of oseltamivir phosphate, a well-known antiviral medication primarily used for the treatment and prevention of influenza. Its biological activity is closely linked to its mechanism as a neuraminidase inhibitor, which is crucial for controlling influenza virus infections. This article will delve into the biological activity of oseltamivir-d3 (phosphate), supported by data tables, case studies, and detailed research findings.
Oseltamivir acts as a prodrug that is converted into its active metabolite, oseltamivir carboxylate (OC), after administration. The primary mechanism involves the inhibition of viral neuraminidase, an enzyme essential for the release of newly formed virions from infected cells. By blocking this enzyme, oseltamivir reduces viral replication and spread within the host.
- Neuraminidase Inhibition : Oseltamivir carboxylate exhibits potent inhibition against various strains of influenza A and B viruses. The inhibitory concentration (IC50) values for neuraminidase range from 0.3 to 2 nM , indicating high potency against H1N1 and H3N2 strains .
Pharmacokinetics
The pharmacokinetic profile of oseltamivir-d3 closely resembles that of its non-deuterated counterpart, with some differences due to isotopic labeling. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Bioavailability | ~80% |
| Maximal Concentration (Cmax) | 65 ng/mL (oseltamivir), 348 ng/mL (OC) |
| Volume of Distribution | 23-26 L |
| Half-life | 1-3 hours (oseltamivir), 6-10 hours (OC) |
| Renal Clearance | 18.8 L/h |
Oseltamivir-d3 is readily absorbed from the gastrointestinal tract and extensively converted to OC by hepatic esterases. The conversion rate remains high, with approximately 93% of the administered dose being metabolized into OC in healthy individuals .
Biological Activity in Clinical Studies
Clinical studies have demonstrated the efficacy of oseltamivir in reducing the severity and duration of influenza symptoms when administered within 48 hours of symptom onset. Notable findings include:
- A study showed that treatment with oseltamivir reduced the duration of symptoms by about 1 day compared to placebo .
- In patients with confirmed influenza, oseltamivir significantly decreased viral shedding, thus limiting transmission potential .
Case Studies
- Efficacy Against H1N1 : A clinical trial involving patients infected with H1N1 demonstrated that those treated with oseltamivir experienced a significant reduction in hospitalization rates compared to untreated individuals .
- Prophylactic Use : In a cohort study, prophylactic administration of oseltamivir was associated with a reduced incidence of influenza among healthcare workers during an outbreak, highlighting its preventive capabilities .
Safety Profile
Oseltamivir-d3 has shown a favorable safety profile in clinical settings. Common side effects include gastrointestinal disturbances such as nausea and vomiting; however, serious adverse effects are rare. The drug has been well tolerated at doses up to 1000 mg daily , demonstrating a high safety margin in both acute and chronic toxicity studies .
属性
分子式 |
C16H31N2O8P |
|---|---|
分子量 |
413.42 g/mol |
IUPAC 名称 |
ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;phosphoric acid |
InChI |
InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)/t13-,14+,15+;/m0./s1/i4D3; |
InChI 键 |
PGZUMBJQJWIWGJ-FCEXIPAZSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)OCC)N.OP(=O)(O)O |
规范 SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















